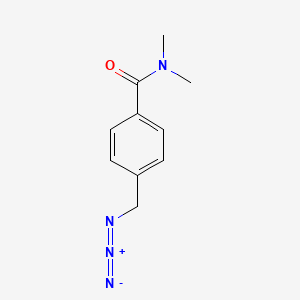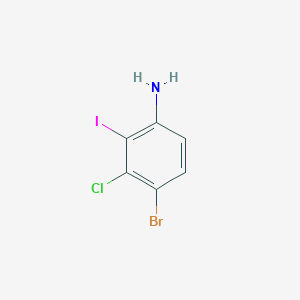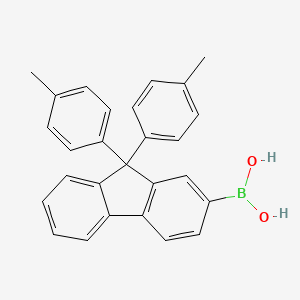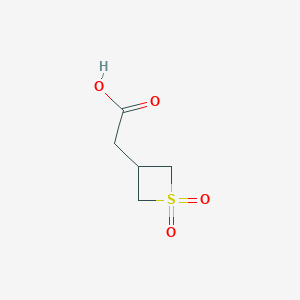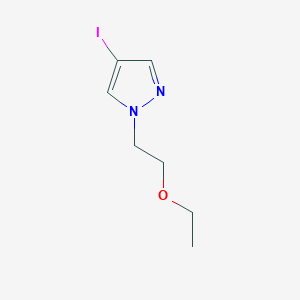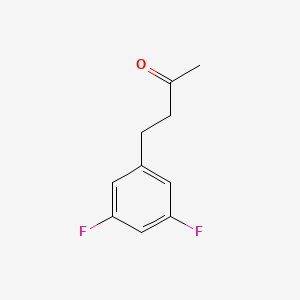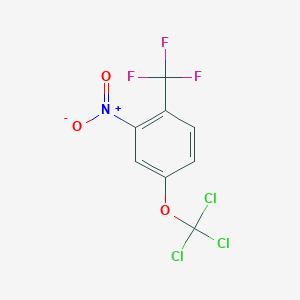
2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene
Overview
Description
2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene, also known as NTTFB, is a synthetic compound that is used in a variety of scientific research applications. It is a colorless, volatile solid with a sweet odor and is soluble in many organic solvents. NTTFB is often used in organic synthesis, as it is a versatile and stable reagent. In addition, NTTFB has a wide variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.
Scientific Research Applications
2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene has a wide variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is a versatile and stable reagent. Additionally, it is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. 2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene is also used in the synthesis of polymers and copolymers, which are used in the production of plastics. In addition, 2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene is used in the synthesis of polymeric materials, such as polystyrene and polycarbonate. 2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene is also used in the synthesis of various dyes and pigments, which are used in the textile and cosmetics industries.
Mechanism of Action
2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene is a nitroaromatic compound that is known to act as a pro-oxidant. It is thought to act by generating reactive oxygen species, such as hydrogen peroxide and superoxide radicals, which can lead to oxidative damage and cell death. Additionally, 2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene is thought to induce apoptosis in cells, which is a form of programmed cell death.
Biochemical and Physiological Effects
2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene has a wide variety of biochemical and physiological effects. In particular, it has been shown to have cytotoxic effects on various types of cancer cells, including breast, prostate, and lung cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-tumor effects in animal models. Additionally, 2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene has been shown to have anti-bacterial and anti-fungal effects, as well as anti-viral activity.
Advantages and Limitations for Lab Experiments
2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene has several advantages for use in lab experiments. It is relatively easy to synthesize and is a stable reagent. Additionally, it is soluble in many organic solvents and has a wide variety of biochemical and physiological effects. However, there are several limitations to using 2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene in lab experiments. It is a highly toxic compound and should be handled with care. Additionally, it is volatile and can be difficult to store.
Future Directions
The potential applications of 2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene are vast and there are many possible future directions for research. For example, further research could be done to explore its potential as an anti-cancer drug. Additionally, further research could be done to explore its potential as an anti-inflammatory agent and to investigate its potential as an anti-bacterial and anti-fungal agent. Additionally, further research could be done to explore its potential as a dye and pigment, as well as its potential as a polymer and copolymer. Finally, further research could be done to explore its potential as a reagent in organic synthesis.
properties
IUPAC Name |
2-nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F3NO3/c9-8(10,11)18-4-1-2-5(7(12,13)14)6(3-4)15(16)17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIOGEQANRWHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(Cl)(Cl)Cl)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



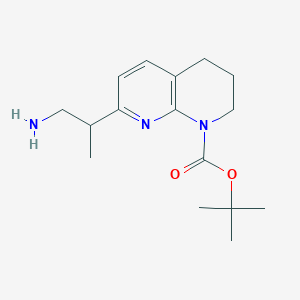
![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hcl](/img/structure/B1444061.png)
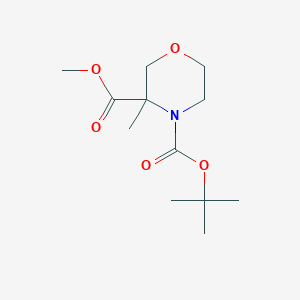
![Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1444063.png)
![Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B1444064.png)
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-ethylacetamide](/img/structure/B1444065.png)
